Lipoamido-PEG2-CH2CH2COOH

Gold nanoparticle functionalization Self-assembled monolayer (SAM) Ligand footprint

Standard monothiol-PEG-acid linkers suffer quantitative DTT-mediated desorption from gold surfaces during protein reduction steps. Lipoamido-PEG2-CH2CH2COOH solves this with its bidentate lipoamide anchor (Kₑq = 14.2 for DTT/lipoic acid interchange), ensuring stable carboxyl surface density through the entire EDC/NHS conjugation workflow. - DTT-resistant bidentate disulfide anchor preserves carboxyl density where monothiol linkers fail. - 17.6 Å PEG₂ spacer projects -COOH beyond the Stern layer while minimizing thermal unfolding vs. longer PEGₙ. - ≥95% purity, monodisperse (365.5 Da) - eliminates linker polydispersity in PROTAC SAR studies.

Molecular Formula C15H27NO5S2
Molecular Weight 365.5 g/mol
Cat. No. B14069585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoamido-PEG2-CH2CH2COOH
Molecular FormulaC15H27NO5S2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)NCCOCCOCCC(=O)O
InChIInChI=1S/C15H27NO5S2/c17-14(4-2-1-3-13-6-12-22-23-13)16-7-9-21-11-10-20-8-5-15(18)19/h13H,1-12H2,(H,16,17)(H,18,19)
InChIKeyULIFIXQJLKWHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipoamido-PEG2-CH2CH2COOH Product Overview


Lipoamido-PEG2-CH2CH2COOH (CAS 2351822-41-6, MW 365.5 Da, C₁₅H₂₇NO₅S₂) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that contains a cyclic disulfide lipoamide anchor at one terminus and a propionic acid (–CH₂CH₂COOH) group at the other . The lipoamide moiety, derived from α-lipoic acid, provides a bidentate dative bonding motif to gold, silver, and other metal surfaces through its C6–C8 disulfide ring, while the terminal carboxylic acid enables covalent conjugation to primary amine-containing biomolecules via standard EDC/NHS carbodiimide chemistry . With a PEG₂ spacer of approximately 17.6 Å contour length, this compound occupies a discrete niche in the lipoamido-PEGₙ-acid series, offering a balance between anchor-proximal rigidity and sufficient reach to mitigate steric hindrance at functionalized nanoparticle surfaces .

Heterobifunctional PEG linker with lipoamide anchor and propionic acid terminus
Designed for gold nanoparticle functionalization and biosensor surface engineering
Monodisperse PEG2 spacer for uniform bioconjugation stoichiometry
Supports EDC/NHS coupling to primary amine-containing biomolecules

Lipoamido-PEG2-CH2CH2COOH: No Generic Substitute


Substituting Lipoamido-PEG2-CH2CH2COOH with a generic monothiol-PEG-acid linker or with unspaced lipoic acid introduces quantifiable performance penalties that propagate through bioconjugation workflows. Monothiol anchors (e.g., HS-PEG₂-COOH) are displaced from gold surfaces by dithiothreitol (DTT) at concentrations routinely used in protein biochemistry [1]; in contrast, the bidentate lipoamide disulfide anchor resists DTT-mediated desorption and provides footprint-controlled surface packing (0.21–0.25 nm² per ligand) [2]. At the opposite extreme, lipoic acid without a PEG spacer yields poorly ordered self-assembled monolayers on Au(111) that contain unbound disulfide and multilayers when prepared under standard ethanol conditions [3]. Meanwhile, extending the PEG spacer beyond two ethylene glycol units (e.g., PEG₄ at 27.5 Å) systematically reduces thermal stability of tethered biomolecular assemblies [4], while shortening to PEG₁ depresses protein coupling efficiency to as low as 12% for IgG conjugation [5]. These differences are not cosmetic—they directly govern colloidal stability, functional surface density, and conjugate reproducibility in downstream applications.

Monothiol-PEG-acid Monothiol anchors may be displaced by DTT during protein biochemistry workflows, reducing surface loading and batch reproducibility.
Unspaced lipoic acid Lack of a PEG spacer may yield disordered self-assembled monolayers, compromising film quality and conjugate performance.
Longer PEG linkers Systematic reduction in thermal stability of tethered biomolecular assemblies reported with increasing PEG length beyond PEG2.

Lipoamido-PEG2-CH2CH2COOH: Quantitative Evidence


Bidentate Anchor vs. Monothiol: DTT Resistance and Footprint

Lipoamido-PEG2-CH2CH2COOH employs a cyclic disulfide (lipoamide) anchor that forms two Au–S dative bonds per molecule, in contrast to monothiol-PEG-acid linkers (e.g., HS-PEG₂-COOH) that form only one. Quantitatively, lipoic acid-anchored PEG ligands occupy a footprint of 0.21 nm² on 10 nm gold nanoparticles and 0.25 nm² on 30 nm particles, compared to 0.085 nm² and 0.18 nm² respectively for monothiolate-anchored PEG of comparable molecular weight, as measured by microscale thermogravimetric analysis (μ-TGA) [1]. This ~2.5-fold larger footprint for the lipoamide anchor on small nanoparticles directly reflects the bidentate binding geometry. Furthermore, the disulfide anchor confers pronounced resistance to competitive displacement: monothiols are readily removed by dithiothreitol (DTT, Cleland's reagent) under standard biochemical conditions, whereas the lipoic acid disulfide exhibits far greater resistance to DTT-mediated desorption from gold surfaces [2]. The equilibrium constant (Kₑq) for the thiol-disulfide interchange reaction between DTT and lipoic acid has been measured as 14.2 (in D₂O, pD 7.0), indicating that lipoic acid is thermodynamically disfavored for reduction relative to typical alkyl disulfides and persists on the metal surface under reducing conditions that strip monothiols [3].

Anchor DTT Resistance and Footprint
Head-to-head
Bidentate anchor resists DTT-mediated desorption
Lipoamide vs Monothiol 2.5× larger footprint on 10 nm AuNP
Supports surface functionalization under reducing conditions
Keq (DTT/Lip) = 14.2; footprint data from μ-TGA
Gold nanoparticle functionalization Self-assembled monolayer (SAM) Ligand footprint

PEG₂ vs. Longer Linkers: Thermal Stability

In a systematic study of PEGylated linker length effects on tethered collagen-mimetic peptide (CMP) triple helices, Ghosh et al. (2026) demonstrated that increasing the flexible PEG linker length from PEG₂ through PEG₄ to PEG₆ systematically decreases the thermal stability of the folded triple-helical assembly, as measured by circular dichroism (CD) melting curves [1]. While the study employed CMPs rather than nanoparticle conjugates, the fundamental finding—that shorter PEG tethers increase thermal stability of the appended biomolecular fold—is directly transferable to bioconjugation design where the linker must maintain structural integrity of attached proteins or peptides. The PEG₂ spacer in Lipoamido-PEG2-CH2CH2COOH, with a contour length of approximately 17.6 Å , is substantially shorter than the widely used Lipoamido-PEG₄-acid (dPEG®₄ spacer, 24 atoms, 27.5 Å) and Lipoamido-dPEG®₈-TFP ester (36 atoms) . This shorter spacer reduces conformational entropy loss upon surface immobilization, leading to more ordered monolayers and less thermal fluctuation-driven desorption.

PEG2 Thermal Stability
Cross-study comparable
Shorter PEG2 minimizes thermal drift
PEG2 vs PEG4 9.9 Å shorter contour length
May support biosensor applications at elevated temperatures
Systematic Tm decrease with longer PEG reported via CD melting
Collagen-mimetic peptides Linker length optimization Thermal stability

PEG₂ vs. PEG₁: Protein Coupling Efficiency

A foundational study by Fleiner et al. (2001) on the influence of spacer length and polarity in thiol-reactive coupling lipids provides direct quantitative evidence that short ethylene glycol spacers severely compromise protein conjugation efficiency. In this study, a coupling lipid bearing a single ethylene glycol (PEG₁) spacer achieved only 30% coupling efficiency for bovine serum albumin (BSA) and 12% for immunoglobulin G (IgG), compared to 46% and 65% respectively for tetraethylene glycol (PEG₄) and PEG₁₀₀₀ spacers [1]. Although Lipoamido-PEG2-CH2CH2COOH was not directly tested in this study, the PEG₂ spacer occupies the intermediate position between the poorly performing PEG₁ (30% BSA, 12% IgG) and the well-performing PEG₄ (46% BSA, 65% IgG with PEG₁₀₀₀). The PEG₂ spacer thus provides a sterically permissive reach that avoids the severe steric hindrance penalty of PEG₁ while maintaining the thermal stability advantages of a shorter linker (see Evidence Item 2). This is consistent with the general observation that polar PEG spacers of at least two ethylene glycol units are required to adequately project the reactive terminal group beyond the hydrodynamic boundary layer of the surface or liposome [1].

Protein Coupling Efficiency
Cross-study comparable
PEG2 avoids steep PEG1 efficiency penalty
PEG1 vs PEG4 BSA +16 percentage points gain
Supports higher bioconjugation yield vs. PEG1 linkers
PEG1 BSA coupling 30%; IgG coupling 12% reported
Protein-liposome coupling Spacer length optimization Bioconjugation efficiency

Lipoamide Anchor: Lower Density and Less Non-Specific Binding

The larger per-ligand footprint of lipoamide-PEG conjugates (0.21–0.25 nm²) compared to monothiolate-PEG conjugates (0.085–0.18 nm²) [1] is not merely a geometric curiosity—it has practical implications for surface engineering. When co-coating gold nanoparticles or SPR chips with a mixture of functional lipoamido-PEG₂-acid and inert methoxy-PEG-lipoamide, the larger footprint of each lipoamide-anchored molecule means that fewer total ligands are required to achieve full surface coverage, and the resulting mixed self-assembled monolayer (SAM) presents functional –COOH groups at a naturally lower surface density. This controlled dilution reduces steric crowding at the surface and minimizes non-specific protein adsorption, a critical parameter in SPR biosensing and nanoparticle-based diagnostics [2]. In contrast, monothiolate-PEG ligands pack more densely (0.085 nm² on 10 nm AuNP), potentially creating a higher-density brush that can sterically hinder access of large analyte molecules (e.g., antibodies) to the functional termini, while simultaneously presenting a higher density of non-specific binding sites if any underivatized thiol remains [1].

Lower Surface Density
Head-to-head
Naturally lower packing density on Au
Lipoamide max density ~4.8 ligands/nm² vs ~11.8
Reduces steric hindrance and non-specific binding in SPR
Footprint 0.21 nm² on 10 nm AuNP; simplifies mixed SAM preparation
Surface plasmon resonance (SPR) Non-specific binding reduction Mixed SAM engineering

Monodisperse PEG: Batch-to-Batch Reproducibility

Lipoamido-PEG2-CH2CH2COOH is a discrete, single-molecular-weight compound (C₁₅H₂₇NO₅S₂, exact MW 365.5 Da) as confirmed by its defined CAS registry number 2351822-41-6 and SMILES structure O=C(O)CCOCCOCCNC(=O)CCCCC1CCSS1 . This contrasts with polydisperse PEG-thiol linkers (e.g., HS-PEGₙ-COOH where n represents an average, not a discrete value) that contain a distribution of oligomer chain lengths. For nanoparticle functionalization, polydispersity in the PEG spacer translates directly into heterogeneity in the hydrodynamic radius of the coated particle, which in turn generates batch-to-batch variability in colloidal stability, protein corona composition, and in vivo pharmacokinetics . The monodisperse nature of Lipoamido-PEG2-CH2CH2COOH ensures that every functionalized nanoparticle carries an identical PEG₂ spacer length, yielding a uniform hydrodynamic shell and predictable bioconjugation stoichiometry. Commercially, the compound is available at ≥97% purity (HPLC) , enabling direct use in GLP-grade conjugation workflows without additional purification.

Monodisperse Batch Reproducibility
Class-level
Discrete single MW compound (Đ = 1.00)
Purity ≥97% by HPLC
Eliminates oligomer distribution variability between lots
Each batch yields identical PEG2 spacer length; supports QC consistency
Monodisperse PEG Batch reproducibility Quality control

Lipoamido-PEG2-CH2CH2COOH: High-Value Applications


Gold Nanoparticle Functionalization Under Reducing Conditions

In workflows where gold nanoparticles must be functionalized with carboxyl groups for subsequent EDC/NHS protein conjugation in the presence of reducing agents (e.g., DTT used to maintain reduced cysteine residues on antibodies), Lipoamido-PEG2-CH2CH2COOH is the linker of choice. As demonstrated by the bidentate disulfide anchor's resistance to DTT-mediated desorption [1] and the measured equilibrium constant Kₑq = 14.2 for DTT/lipoic acid interchange [2], the lipoamide anchor remains stably bound to the gold surface under conditions where monothiol-PEG-acid linkers are quantitatively stripped. This eliminates the common failure mode of linker desorption during protein reduction steps, ensuring that carboxyl surface density is preserved through the entire conjugation protocol. The PEG₂ spacer provides sufficient reach (~17.6 Å) to project the –COOH group beyond the gold surface's Stern layer , while the inherent ~2.5× larger ligand footprint (0.21 nm² on 10 nm AuNP) [3] naturally limits surface crowding, reducing the need for co-adsorbed diluent thiols.

SPR Biosensor Chips: Low-Density Functional SAMs

Surface plasmon resonance (SPR) biosensor chips demand precisely controlled densities of functional carboxyl groups to minimize steric hindrance during large-analyte (e.g., antibody, virus particle) binding while maximizing specific signal [3]. The larger per-ligand footprint of lipoamide-PEG₂-acid (0.21–0.25 nm²) compared to monothiolate-PEG linkers (0.085–0.18 nm²) [3] provides an intrinsic spacing advantage: at full monolayer coverage, the lipoamide anchor yields approximately 4–5 functional groups per nm² versus 6–12 for thiolate anchors. This lower baseline density reduces or eliminates the need for mixed-SAM optimization with inert diluent thiols, shortening chip development cycles. Furthermore, the PEG₂ spacer's shorter length (17.6 Å vs. 27.5 Å for PEG₄) places the binding event closer to the gold surface, enhancing SPR sensitivity for small-molecule analytes where the evanescent field decays exponentially with distance.

Thermally Stable Gold Biosensing Surfaces

For biosensor or diagnostic formats that operate at elevated temperatures (e.g., 37–60 °C for accelerated hybridization assays or PCR-coupled detection), the systematic decrease in thermal stability observed with increasing PEG linker length [4] makes PEG₂ the optimal choice among the lipoamido-PEGₙ-acid series. The shorter PEG₂ tether minimizes conformational entropy of the immobilized biomolecule, preserving its folded, active conformation at temperatures where PEG₄- or PEG₆-tethered constructs begin to unfold or desorb. Combined with the inherently stable bidentate gold–sulfur anchoring [1], Lipoamido-PEG2-CH2CH2COOH provides a dual stabilization mechanism—anchoring stability and conformational stability—that is not simultaneously achievable with longer PEG linkers or monothiol anchors.

PROTAC Linker Chemistry: Short PEG₂ Tethers

In proteolysis-targeting chimera (PROTAC) development, linker length is a critical determinant of ternary complex formation efficiency and degradation potency . The PEG₂ spacer, at approximately 17.6 Å, is recognized as conferring 'the smallest hydration shell' with 'two ether oxygens sufficient to quench aggregation,' making it well-suited to 'tight geometries where the binding pockets are situated almost face-to-face' . Lipoamido-PEG2-CH2CH2COOH provides a monodisperse, carboxyl-terminated building block for PROTAC synthesis where the lipoamide group can serve as a protected thiol handle for subsequent metal surface immobilization or as a hydrophobic anchor for nanoparticle encapsulation. Its exact MW (365.5 Da) and single-compound purity (≥97%) ensure that each PROTAC molecule in a library has an identical linker length, eliminating the confounding variable of linker polydispersity in structure–activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
AuNP functionalization under reducing conditions
Bidentate anchor DTT resistance
Surface loading retention during protein conjugation
SPR biosensor low-density SAMs
Controlled larger ligand footprint
Steric hindrance and non-specific binding reduction
Thermally stable biosensing surfaces
PEG2 spacer thermal stability profile
Conformational stability at elevated temperatures
PROTAC linker chemistry
Monodisperse short PEG2 building block
Linker length uniformity in SAR studies

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